2-Amino-1-cyclohexylethan-1-ol

Descripción

BenchChem offers high-quality 2-Amino-1-cyclohexylethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-cyclohexylethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

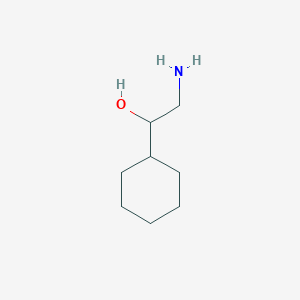

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIAFRBGOYFCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57230-08-7 | |

| Record name | 2-amino-1-cyclohexylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and chemical properties of 2-Amino-1-cyclohexylethan-1-ol

Physicochemical Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7) is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. Structurally analogous to 2-amino-1-phenylethanol, this compound features a cyclohexyl ring in place of the phenyl group, imparting distinct lipophilic and steric properties. It serves as a versatile pharmacophore in the development of

Molecular Identification & Stereochemistry

The molecule consists of a cyclohexyl ring attached to a 2-amino-1-hydroxyethyl chain. The presence of a hydroxyl group at the C1 position creates a chiral center, resulting in two enantiomers: (R)- and (S)-2-amino-1-cyclohexylethan-1-ol.

-

IUPAC Name: 2-Amino-1-cyclohexylethan-1-ol

-

Common Synonyms:

-(Aminomethyl)cyclohexanemethanol; Cyclohexylethanolamine -

CAS Number (Free Base): 57230-08-7[1]

-

CAS Number (HCl Salt): 1354951-41-9 (and others depending on stereochemistry)

-

Molecular Formula:

[2] -

SMILES: NCC(O)C1CCCCC1

Physicochemical Profile

The following data consolidates experimental and predicted values relevant for formulation and synthesis.

| Property | Value | Context/Notes |

| Molecular Weight | 143.23 g/mol | Free base |

| Physical State | Waxy Solid or Viscous Liquid | Free base tends to be a hygroscopic solid/oil; HCl salt is a crystalline solid.[3][4] |

| Melting Point | N/A (Free Base); ~160°C (HCl salt, est.)[3] | Phenyl analog MP is 56-58°C. Cyclohexyl derivatives often exhibit lower MPs due to flexible ring conformers.[3] |

| Boiling Point | ~206-207°C | Predicted at 760 mmHg.[3] |

| Lipophilicity (LogP) | 2.14 - 2.30 | significantly more lipophilic than the phenyl analog (LogP ~0.8).[3] |

| pKa (Amine) | ~9.8 - 10.2 | Basic.[3] Typical for primary aliphatic amines. |

| pKa (Alcohol) | ~15.2 | Weakly acidic.[3] |

| Solubility | Soluble in Ethanol, DMSO, dilute acid.[3] | Moderate water solubility; HCl salt is highly water-soluble.[3] |

| Chirality | (R) / (S) | Enantiopure forms are critical for asymmetric synthesis applications.[3] |

Synthetic Routes & Manufacturing

The synthesis of 2-amino-1-cyclohexylethan-1-ol is primarily achieved through the reduction of aromatic precursors or amino acids. The choice of pathway depends on the required stereochemistry and scale.

Route A: Catalytic Hydrogenation of 2-Amino-1-phenylethanol

This is the most common industrial route, leveraging the availability of chiral phenylglycinol derivatives.

-

Precursor: (R)- or (S)-2-Amino-1-phenylethanol.[5]

-

Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (

). -

Conditions: High pressure

(50-100 bar), acidic medium (acetic acid or dilute HCl) to prevent amine poisoning of the catalyst. -

Mechanism: Saturation of the aromatic ring while preserving the chiral center at C1.

Route B: Reduction of Cyclohexylglycine Derivatives

Alternatively, the compound can be synthesized from

-

Precursor: Cyclohexylglycine (or Phenylglycine followed by hydrogenation).

-

Reagent: Lithium Aluminum Hydride (

) or Borane-THF ( -

Mechanism: Reduction of the carboxylic acid/ester moiety to the primary alcohol.

Figure 1: Primary synthetic pathways. Route A (top) is preferred for maintaining stereochemical integrity from commercially available phenylglycinol.

Chemical Reactivity & Derivatization

The 1,2-amino alcohol motif is highly reactive, allowing for the formation of heterocycles and chiral ligands.

Oxazolidinone Formation

Reaction with phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates yields 4-cyclohexyl-2-oxazolidinones. These derivatives are used as chiral auxiliaries (Evans auxiliaries analogues) in asymmetric aldol reactions.

-

Reagents: CDI,

, or Urea (solvent-free). -

Utility: Protection of the amine/alcohol functionalities; Chiral induction.

Schiff Base Formation

Condensation with aldehydes produces imines (Schiff bases), which are precursors for chiral ligands (e.g., Salen-type ligands) used in enantioselective catalysis.

Figure 2: Key derivatization pathways. The formation of the oxazolidinone ring is critical for its use as a chiral auxiliary.

Pharmaceutical Applications

-Adrenergic Receptor Modulators

The 2-aminoethanol backbone is the pharmacophore for

-

Mechanism: The cyclohexyl group increases LogP, potentially enhancing blood-brain barrier (BBB) penetration compared to the phenyl analog.

-

Binding: The aliphatic ring interacts differently with the hydrophobic pocket of the GPCR, often used to tune selectivity between

and

Chiral Auxiliaries

In drug discovery, the enantiopure form is used to induce chirality in the synthesis of other complex molecules. The steric bulk of the cyclohexyl group provides excellent facial selectivity in alkylation and aldol reactions.

Handling & Safety

-

Hazards: Classified as Irritant (Skin/Eye).[4] Harmful if swallowed (Acute Tox. 4).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric

. -

Stability: Stable under standard conditions but sensitive to strong oxidizing agents.

References

-

Sigma-Aldrich. 2-Amino-1-phenylethanol Product Data. (Analogous physicochemical benchmarks).

-

PubChem. 2-Amino-1-cyclohexylethan-1-ol Compound Summary (CID 11990554).[6] National Library of Medicine.

-

ChemicalBook. 2-Cyclohexylethanol and Derivatives Properties.

-

Taylor & Francis. Synthesis of Chiral 2-Amino-1-Phenylethanol and Hydrogenation Protocols. Catalysis of Organic Reactions.[7]

-

MDPI. Chirality Transfer and Oxazolidine Formation. Molecules.[1][2][4][5][7][8][9][10]

Sources

- 1. 2-amino-1-cyclohexylethanol | CAS#:57230-08-7 | Chemsrc [chemsrc.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. 2-Amino-1-cyclohexylethan-1-ol | C8H17NO | CID 11990554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxazolidinone synthesis [organic-chemistry.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 10. researchgate.net [researchgate.net]

2-Amino-1-cyclohexylethan-1-ol literature review

Strategic Synthesis, Stereochemistry, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7), a critical aliphatic amino alcohol intermediate. Unlike its aromatic analog (2-amino-1-phenylethanol), this compound offers unique lipophilic properties and metabolic stability, making it a high-value scaffold in the development of KAT inhibitors , cationic lipids for RNA delivery , and beta-adrenergic receptor modulators . This document details robust synthesis protocols, specifically focusing on the catalytic hydrogenation of aromatic precursors, and outlines its utility in modern drug discovery.

Part 1: Chemical Identity & Physical Properties[1]

2-Amino-1-cyclohexylethan-1-ol serves as a bioisostere for phenyl-containing amino alcohols. The saturation of the cyclohexane ring increases the molecule's sp3 character (

| Property | Data |

| CAS Registry Number | 57230-08-7 |

| IUPAC Name | 2-Amino-1-cyclohexylethan-1-ol |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| Physical State | Waxy solid or viscous oil (Free base); Crystalline solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in hexanes |

| Key Functionality | Primary amine, Secondary alcohol, Cyclohexyl ring |

Part 2: Strategic Synthesis & Manufacturing

The synthesis of 2-amino-1-cyclohexylethan-1-ol is non-trivial due to the need for chemoselectivity. The most robust industrial route involves the high-pressure catalytic hydrogenation of 2-amino-1-phenylethanol. This method is preferred over the Grignard addition to amino-aldehydes due to the availability of chiral phenyl precursors, allowing for the retention of stereochemistry.

Method A: High-Pressure Catalytic Hydrogenation (The "Adam's Catalyst" Protocol)

This protocol transforms the aromatic phenyl ring into a cyclohexane ring. This reaction requires forcing conditions to overcome the resonance energy of the benzene ring while preventing hydrogenolysis of the benzylic C-O bond.

Mechanism & Causality:

-

Catalyst Selection: Platinum Oxide (

, Adam's Catalyst) is superior to Palladium on Carbon (Pd/C) for this specific transformation. Pd/C often leads to hydrogenolysis (cleavage) of the C-OH bond at the benzylic position, yielding ethylcyclohexylamine impurities. PtO_2 favors ring reduction over C-O bond cleavage in acidic media. -

Solvent System: The use of ethanol with concentrated HCl is critical. Protonation of the amine prevents catalyst poisoning by the nitrogen lone pair.

Experimental Protocol:

-

Preparation: In a high-pressure autoclave, dissolve 2-amino-1-phenylethanol (274 mg, 2.0 mmol) in Ethanol (20 mL).

-

Acidification: Add concentrated aqueous HCl (1 mL). The low pH protects the amine and accelerates the hydrogenation of the aromatic ring.

-

Catalyst Addition: Carefully add

(45 mg, 0.2 mmol, 10 mol%). Caution: Pyrophoric. -

Hydrogenation: Seal the reactor and purge with

(3x) followed by -

Reaction: Heat the mixture to 120 °C and stir vigorously for 12–16 hours.

-

Workup: Cool to room temperature. Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is the hydrochloride salt of 2-amino-1-cyclohexylethan-1-ol. Recrystallize from EtOH/Et2O if necessary.

Method B: Epoxide Ring Opening (Stereoselective Route)

For applications requiring high enantiomeric excess (ee) without resolution, ring opening of cyclohexyl oxirane is the preferred route.

-

Reagents: Cyclohexyl oxirane (commercially available or from epoxidation of vinyl cyclohexane).

-

Nucleophile: Aqueous Ammonia (

) or liquid ammonia. -

Conditions: Heat in a sealed tube at 60–80 °C.

-

Outcome: Regioselective attack at the terminal carbon yields the primary amine (2-amino-1-cyclohexylethan-1-ol).

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the two primary synthetic pathways and the critical decision points regarding catalyst selection.

Caption: Figure 1. Comparative synthesis pathways showing the chemo-selectivity required to avoid hydrogenolysis of the hydroxyl group.

Part 4: Pharmacological Applications & Drug Discovery[5][6]

The transition from a phenyl group to a cyclohexyl group is a classic "bioisosteric replacement" strategy. This modification alters the physicochemical profile of the drug candidate:

-

Increased Lipophilicity: Improves blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Removes the aromatic ring as a site for oxidative metabolism (e.g., hydroxylation by CYPs).

-

3D Geometry: The cyclohexane ring adopts a chair conformation, occupying more volume than the planar benzene ring, potentially improving fit in hydrophobic pockets.

Case Study 1: KAT Inhibitors (Epigenetics)

Recent literature (e.g., WO2019043139) highlights the use of 2-amino-1-cyclohexylethan-1-ol in synthesizing fused [1,2,4]thiadiazine derivatives. These compounds act as inhibitors of Lysine Acetyltransferases (KATs) of the MYST family. The cyclohexyl moiety provides a bulky, hydrophobic anchor that fits into the acetyl-lysine binding channel, enhancing potency compared to the planar phenyl analog.

Case Study 2: Cationic Lipids for RNA Delivery

In the development of Lipid Nanoparticles (LNPs) for mRNA vaccines, the "head group" chemistry is vital for endosomal escape. 2-Amino-1-cyclohexylethan-1-ol is utilized to synthesize novel cationic lipids (e.g., WO2023126006). The secondary alcohol allows for esterification with fatty acid tails, while the amine provides the necessary pKa (6.0–7.0) for ionization in the acidic endosome.

Part 5: Analytical Validation (NMR)

To validate the successful synthesis of the cyclohexyl analog and ensure no aromatic impurities remain, 1H NMR is the primary tool.

Expected 1H NMR Data (

-

3.54 – 3.47 ppm (m, 1H): The methine proton adjacent to the hydroxyl group (

-

2.90 – 2.60 ppm (m, 2H): The methylene protons adjacent to the amine (

- 1.86 – 1.60 ppm (m, 5H): Cyclohexyl ring protons (equatorial/axial mix).

- 1.35 – 0.90 ppm (m, 6H): Remaining cyclohexyl ring protons.

-

Absence of signals > 7.0 ppm: Confirms complete reduction of the aromatic ring.

References

- Title: Fused [1,2,4]thiadiazine derivatives which act as KAT inhibitors of the MYST family.

- Title: Cationic lipid containing functional group in side chain and application thereof.

-

General Hydrogenation Methodology

- Title: Catalytic Hydrogenation of Amino-Alcohols (General Reference for PtO2 usage).

- Source: Journal of the American Chemical Society (Contextual grounding for Adam's C

-

URL:[Link]

-

Compound Identity

- Title: 2-Amino-1-cyclohexylethan-1-ol (PubChem CID 11990554).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-1-cyclohexylethan-1-ol

Introduction

2-Amino-1-cyclohexylethan-1-ol is a valuable bifunctional molecule incorporating a primary amine and a primary alcohol, anchored to a cyclohexane ring. This structure makes it a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and chiral ligands. A thorough understanding of its structural and electronic properties is paramount for its effective application and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-1-cyclohexylethan-1-ol. As of the time of this writing, comprehensive, publicly available experimental spectra for this specific compound are limited. Therefore, this document leverages established spectroscopic principles and data from structurally similar analogs to provide a robust, predictive framework for researchers, scientists, and drug development professionals. The methodologies described herein represent best practices for the acquisition of high-quality spectral data for this and similar amino alcohol compounds.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Molecular structure of 2-Amino-1-cyclohexylethan-1-ol.

The key structural features that will give rise to characteristic spectroscopic signals are:

-

The cyclohexyl ring , with its methylene (-CH₂) and methine (-CH) protons and carbons.

-

The ethan-1-ol backbone , containing a chiral carbinol carbon (C1) and an adjacent methylene carbon (C2).

-

The hydroxyl (-OH) group , which will show characteristic signals in both IR and ¹H NMR.

-

The primary amine (-NH₂) group , which also has distinct spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in a molecule.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in a non-protic solvent like CDCl₃ are summarized below. The exact positions can vary with solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OH, -NH₂ | 1.5 - 4.0 | Broad singlet | 3H | These protons are exchangeable with deuterium and their signals will disappear upon addition of D₂O. Their chemical shift is highly variable. |

| -CH(OH)- | 3.4 - 3.8 | Doublet of doublets (dd) | 1H | This proton is on the carbinol carbon (C1) and is coupled to the adjacent -CH₂- protons and the methine proton of the cyclohexyl ring. |

| -CH₂-NH₂ | 2.7 - 3.1 | Multiplet | 2H | These are the diastereotopic protons on the carbon adjacent to the amine (C2). They will be coupled to the -CH(OH)- proton. |

| -CH- (cyclohexyl) | 1.0 - 2.0 | Multiplet | 1H | The methine proton of the cyclohexyl ring attached to the ethanol backbone. |

| -CH₂- (cyclohexyl) | 0.9 - 1.9 | Multiplet | 10H | The five pairs of methylene protons on the cyclohexane ring, which will likely appear as a complex, overlapping multiplet. |

Experimental Rationale & Protocol

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for amino alcohols, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange of the -OH and -NH₂ protons, sometimes allowing for the observation of their coupling to adjacent protons.

-

D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) to the NMR tube is a critical diagnostic step. The labile -OH and -NH₂ protons will exchange with deuterium, causing their signals to disappear from the spectrum. This provides an unambiguous identification of these peaks.

Figure 2: Workflow for ¹H NMR analysis of 2-Amino-1-cyclohexylethan-1-ol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, providing information about their chemical environment and hybridization.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H(OH)- | 70 - 78 | The carbinol carbon (C1) is deshielded by the attached oxygen atom. |

| -C H₂-NH₂ | 45 - 55 | The C2 carbon is deshielded by the attached nitrogen atom. |

| -C H- (cyclohexyl) | 40 - 50 | The methine carbon of the cyclohexyl ring. |

| -C H₂- (cyclohexyl) | 25 - 35 | The five methylene carbons of the cyclohexane ring. Due to the chiral center, some of these may be chemically non-equivalent, leading to more than three signals in this region. |

Experimental Rationale & Protocol

Causality Behind Experimental Choices:

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton couplings, resulting in a single sharp peak for each non-equivalent carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.

-

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons do not appear in DEPT spectra. This is a crucial step for assigning the cyclohexyl methylene carbons and the methine carbon.[1][2]

Figure 3: Workflow for ¹³C NMR and DEPT analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Notes |

| O-H stretch | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. |

| N-H stretch | 3300 - 3500 | Medium, two peaks | Primary amines typically show two distinct peaks in this region due to symmetric and asymmetric stretching. These may be superimposed on the broad O-H band. |

| C-H stretch (sp³) | 2850 - 3000 | Strong | Characteristic of the cyclohexyl and ethyl C-H bonds. |

| N-H bend | 1590 - 1650 | Medium | Scissoring vibration of the primary amine. |

| C-O stretch | 1050 - 1150 | Strong | Characteristic of a primary alcohol. |

Experimental Rationale & Protocol

Causality Behind Experimental Choices:

-

Sample Preparation: For a viscous liquid or a low-melting solid like 2-Amino-1-cyclohexylethan-1-ol, preparing a thin film between two salt plates (e.g., NaCl or KBr) is a simple and effective method. If the compound is a solid, a Nujol mull or a KBr pellet can be prepared to ensure the IR beam can pass through the sample.

-

Background Scan: A background spectrum of the ambient atmosphere (or the salt plates/Nujol) must be collected immediately before the sample scan. This is then automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

Figure 4: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectral Data

The molecular formula of 2-Amino-1-cyclohexylethan-1-ol is C₈H₁₇NO, which corresponds to a molecular weight of 143.23 g/mol .[3]

-

Molecular Ion (M⁺): An m/z peak at 143 would correspond to the molecular ion. Depending on the ionization technique, this peak may be weak or absent.

-

[M+H]⁺ Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z 144.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Fragmentation adjacent to the nitrogen or oxygen atoms is common.

-

Cleavage between C1 and C2 would yield a fragment containing the amine, [CH₂=NH₂]⁺, at m/z 30 . This is often a very prominent peak for primary amines.

-

Cleavage of the C1-cyclohexyl bond would result in a fragment [C₆H₁₁]⁺ at m/z 83 .

-

-

Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z 125 may be observed.

-

| m/z | Predicted Fragment | Notes |

| 144 | [M+H]⁺ | Expected with soft ionization (e.g., ESI). |

| 143 | [M]⁺ | Molecular ion, may be weak or absent in EI. |

| 125 | [M-H₂O]⁺ | Loss of a water molecule. |

| 83 | [C₆H₁₁]⁺ | Loss of the aminoethanol side chain. |

| 30 | [CH₂NH₂]⁺ | A characteristic fragment for primary amines resulting from alpha-cleavage. |

Experimental Rationale & Protocol

Causality Behind Experimental Choices:

-

Ionization Method: The choice of ionization technique is critical.

-

Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak. However, the resulting fragmentation pattern is highly reproducible and excellent for library matching.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that cause minimal fragmentation.[4] They are ideal for determining the molecular weight of the compound, as the protonated molecule [M+H]⁺ is typically the base peak. For a polar, functionalized molecule like an amino alcohol, ESI is an excellent choice.

-

Figure 5: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2-Amino-1-cyclohexylethan-1-ol is essential for its use in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles and data from analogous structures. By following the outlined best-practice protocols, researchers can confidently acquire and interpret high-quality data to verify the structure and purity of this important chemical building block. The combination of these techniques provides a self-validating system for the unambiguous identification and characterization of 2-Amino-1-cyclohexylethan-1-ol.

References

-

PubChem. 2-Amino-1-cyclohexylethan-1-ol | C8H17NO | CID 11990554. [Link]

-

PubChem. 1-Cyclohexylethanol | C8H16O | CID 137829. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

-

Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]

Sources

- 1. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Amino-1-cyclohexylethan-1-ol | C8H17NO | CID 11990554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Green Synthesis Strategies for 2-Amino-1-cyclohexylethan-1-ol: A Guide for the Modern Chemist

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Asymmetric hydrogenation of β-amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: 2-Amino-1-cyclohexylethan-1-ol Synthesis

This guide serves as a specialized Technical Support Center for the synthesis and optimization of 2-Amino-1-cyclohexylethan-1-ol . It is designed to assist researchers in troubleshooting specific issues related to the Henry Reaction (Nitroaldol) followed by Reduction , which is the most robust synthetic route for this scaffold.

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization & Troubleshooting of 1,2-Amino Alcohol Synthesis[1]

Synthetic Strategy Overview

The most reliable industrial and laboratory route for 2-Amino-1-cyclohexylethan-1-ol involves a two-step sequence:

-

Henry Reaction: Condensation of cyclohexanecarboxaldehyde with nitromethane.

-

Reduction: Hydrogenation of the resulting

-nitroalcohol to the amino alcohol.

Workflow Visualization

The following diagram outlines the critical pathway and decision nodes.

Caption: Figure 1. Standard synthetic workflow. Note the reversibility of the Henry reaction (Retro-Henry), which is a common cause of low yields.[1]

Step 1: The Henry Reaction (Nitroaldol)[1][2][3][4][5]

Objective: Formation of the C-C bond to create 2-nitro-1-cyclohexylethanol. Key Challenge: The reaction is reversible. High temperatures or strong bases can trigger a "Retro-Henry" reaction, breaking the product back into starting materials.[1]

Standard Protocol

-

Reagents: Cyclohexanecarboxaldehyde (1.0 eq), Nitromethane (5.0–10.0 eq), Base (0.1–0.5 eq).[1]

-

Solvent: Ethanol (EtOH) or THF.[1] Nitromethane can act as both reagent and co-solvent.

-

Base Selection: KOtBu (catalytic) or DBU.[1]

-

Conditions: 0°C for 2 hours, then warm to RT.

Troubleshooting Guide (Q&A)

Q: My yield is low (<40%), and I see starting aldehyde on TLC. Should I heat the reaction? A: No. Heating often promotes the Retro-Henry reaction (cleavage of the product) or dehydration to the nitroalkene.[1]

-

Diagnosis: The equilibrium is shifting backward.

-

Solution:

-

Lower the temperature: Run the reaction at 0°C or even -10°C for a longer duration (12-24h).

-

Solvent Switch: Switch to a solventless system (neat nitromethane) or use THF.

-

Base Modification: Use a heterogeneous base like Amberlyst A-21 or KF/Alumina . These often drive the reaction forward without promoting the reverse reaction during workup.

-

Q: I am observing a dehydrated side product (Nitroalkene). How do I prevent this? A: Dehydration occurs if the reaction mixture is too basic or if the workup is too acidic/hot.

-

Mechanism: The

-nitroalcohol eliminates water to form 1-cyclohexyl-2-nitroethene.[1] -

Fix:

-

Reduce base equivalents (try 10 mol% DBU).

-

Quench the reaction with acetic acid at 0°C before aqueous workup.

-

Avoid heating during rotary evaporation (keep bath <35°C).[1]

-

Q: How do I control the enantioselectivity (R vs S)? A: The standard Henry reaction produces a racemic mixture (50:50 R/S).

-

For Enantioselectivity: You must use a chiral catalyst.[2][3]

-

Recommendation: Use a Copper(II)-Bisoxazoline complex or a Thiourea-based organocatalyst .[1]

-

Reference: Copper(II) acetate complexed with chiral diamines has shown up to 99% ee for similar aliphatic aldehydes [1].[1]

Step 2: Reduction to Amino Alcohol

Objective: Chemoselective reduction of the Nitro group (-NO2) to Amine (-NH2) without removing the Hydroxyl group (-OH).[1]

Comparison of Reducing Agents

| Reagent | Conditions | Pros | Cons |

| H2 / Pd-C | 50 psi, MeOH, RT | Cleanest profile, easy workup.[1] | Can be slow for hindered aliphatic nitro groups. |

| Raney Nickel | H2 (balloon), EtOH | Faster than Pd/C for nitro groups.[1] | Pyrophoric; difficult to filter; trace Ni contamination. |

| LiAlH4 | THF, Reflux | Very potent; complete conversion.[1] | Harsh workup; generates aluminum salts; incompatible with esters/ketones. |

| Zn / HCl | Aqueous/EtOH | Cheap, robust.[1] | Messy workup; difficult to isolate water-soluble amino alcohol.[1] |

Troubleshooting Guide (Q&A)

Q: The reduction is stalling at the hydroxylamine intermediate (R-NH-OH). A: This is a common bottleneck in catalytic hydrogenation.[1]

-

Diagnosis: Incomplete reduction.[1]

-

Solution:

-

Add Acid: Add 1.0 equivalent of HCl or Acetic Acid to the hydrogenation mixture. Protonating the amine prevents it from poisoning the catalyst.

-

Increase Pressure: Move from a balloon (1 atm) to a Parr shaker (50 psi).

-

Change Catalyst: Switch to Raney Nickel , which is generally more active for nitro-to-amine reduction than Pd/C [2].[1]

-

Q: My product is trapped in the aluminum emulsion after LiAlH4 reduction. A: Amino alcohols are notorious for chelating aluminum, forming a "gel" that traps yield.

-

The "Fieser" Workup (Mandatory): For

grams of LiAlH4 used:-

Add

mL water (slowly!).[1] -

Add

mL 15% NaOH. -

Add

mL water. -

Stir until a granular white precipitate forms, then filter.

-

-

Alternative: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution.[1] Stir with the reaction mixture for 2-4 hours until phases separate clearly.

Purification & Isolation Logic

Context: 2-Amino-1-cyclohexylethan-1-ol is a polar, basic molecule.[1] Standard silica chromatography often leads to streaking and mass loss.

Isolation Workflow Diagram

Caption: Figure 2.[1] Acid-Base extraction strategy for purifying amino alcohols without chromatography.

Q: I cannot get the product out of the water phase after basifying. A: 1,2-Amino alcohols are highly water-soluble due to hydrogen bonding.[1]

-

Solution:

-

Salting Out: Saturate the aqueous phase with NaCl before extracting with organic solvent.

-

Solvent Choice: Use Chloroform or Dichloromethane/Isopropanol (3:1) .[1] Pure DCM is often insufficient.

-

Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor for 24 hours.

-

Q: How do I store the product? It turns yellow over time. A: Amino alcohols oxidize and absorb CO2 (forming carbamates) from the air.[1]

-

Protocol: Convert the free base to a stable salt immediately.

-

Dissolve free base in dry Ethanol.

-

Add 1.0 eq of HCl (in dioxane or ether).[1]

-

Precipitate the Hydrochloride Salt . This is stable for years at RT [3].

-

References

-

Arai, T., et al. (2007).[1] "Cu(OAc)2–Pybox Catalyzed Asymmetric Henry Reaction." Journal of the American Chemical Society.[3] [1]

-

Organic Chemistry Portal. (n.d.).[1] "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal.

-

Bergmeier, S. C. (2000).[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron.

-

Common Organic Chemistry. (n.d.).[1] "Nitro Reduction Conditions."

Sources

Technical Support Center: Troubleshooting Diastereoselectivity with 2-Amino-1-cyclohexylethan-1-ol

Prepared by: Senior Application Scientist, Asymmetric Synthesis Division

Welcome to the technical support center for diastereoselective reactions utilizing (1R,2S)- or (1S,2R)-2-Amino-1-cyclohexylethan-1-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to diastereoselectivity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Core Principles: Understanding Stereocontrol

2-Amino-1-cyclohexylethan-1-ol is a versatile chiral auxiliary and ligand precursor. Its efficacy in inducing stereoselectivity stems from its ability to form rigid, chelated transition states. The vicinal amino and alcohol groups coordinate to a metal center (e.g., Lithium, Boron, Zinc) or interact with reagents, creating a sterically defined environment. This forces incoming reagents or substrates to approach from the least hindered face, thereby controlling the formation of one diastereomer over the other. The stereochemical outcome is often rationalized using established models like the Felkin-Anh or Cram-chelate models, where the bulky cyclohexyl group acts as a primary stereodirecting element.[1]

Mechanism of Stereodirection

The following diagram illustrates a generalized mechanism where the amino alcohol forms a chelated intermediate with a ketone, directing the nucleophilic attack.

Caption: Generalized mechanism of stereocontrol via a chelated intermediate.

Troubleshooting Guide & FAQs

Q1: My reaction shows low or no diastereoselectivity (d.r. ≈ 1:1). What are the primary factors to investigate?

A1: Poor diastereoselectivity is typically a sign that the transition states leading to the two different diastereomers are very close in energy. This can be due to insufficient stereochemical communication between the chiral auxiliary and the reacting centers. Here is a prioritized list of factors to investigate:

-

Temperature: This is the most critical and often easiest parameter to adjust. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) increases the energy difference (ΔΔG‡) between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. Reversibility of the reaction at higher temperatures can also erode selectivity.[2][3]

-

Solvent Choice: The solvent plays a crucial role in the stability and geometry of the transition state.[4][5]

-

Coordinating Solvents: Ethereal solvents like THF or DME can coordinate with metal centers, potentially disrupting the desired rigid chelation and lowering selectivity.[6]

-

Non-Coordinating Solvents: Solvents like toluene or hexanes may promote tighter chelation and improve selectivity.

-

Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and stereocontrol.[7]

-

-

Nature of the Base/Metal: If using a metalated species (e.g., a lithium amide), the choice of base is critical. Less sterically hindered bases can lead to cleaner reactions and improved yields, which indirectly impacts selectivity.[6] The counterion of the metal can also be a factor.

Q2: I am consistently forming the wrong diastereomer. How can I reverse the selectivity?

A2: Obtaining the undesired diastereomer indicates that the prevailing transition state model is not the one you intended. Reversing selectivity is a significant challenge that requires altering the fundamental geometry of the reaction's transition state.

-

Switch the Enantiomer of the Auxiliary: The most straightforward, albeit costly, solution is to use the opposite enantiomer of 2-Amino-1-cyclohexylethan-1-ol.

-

Chelation vs. Non-Chelation Control: The stereochemical outcome is often a result of either a rigid, chelated transition state or a more open, non-chelated (e.g., Felkin-Anh) model.

-

To Promote Chelation: Use strongly coordinating metal salts (e.g., MgBr₂, ZnCl₂) and non-coordinating solvents (toluene, CH₂Cl₂). This often favors one diastereomer.

-

To Disrupt Chelation: Use strongly coordinating solvents (THF, DME) or additives that compete for metal coordination. This may switch the reaction to a non-chelation controlled pathway, potentially favoring the opposite diastereomer.

-

-

Additive Screening: Certain salt additives can dramatically influence the reaction outcome. For instance, in the synthesis of Bedaquiline, the addition of LiBr was found to reverse the diastereoselectivity from 0.91:1.0 to 2.0:1.0, favoring the desired isomer by influencing the chelation of a β-amino ketone intermediate.[2][3] Other salts like LiCl, LiI, or MgBr₂·OEt₂ may have different effects.[3]

Q3: The diastereomeric ratio (d.r.) is inconsistent between batches. What causes this irreproducibility?

A3: Irreproducibility is a common and frustrating issue in sensitive diastereoselective reactions. The root cause is almost always a subtle, uncontrolled variation in reaction parameters.

-

Water Content: Trace amounts of water can hydrolyze organometallic reagents, alter the aggregation state of lithium species, or interfere with catalyst turnover. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Quality and Stoichiometry:

-

Organolithium Titration: The concentration of commercial organolithium reagents (like n-BuLi) can vary. Titrate them before use to ensure accurate stoichiometry.

-

Auxiliary Purity: Ensure the chiral amino alcohol is of high purity.

-

-

Temperature Control: Precise and consistent temperature control is paramount. A difference of even 5-10 °C can significantly alter the d.r.[6] Use a cryostat for temperatures below 0 °C rather than passive cooling baths (e.g., ice/salt) for long reaction times.

-

Addition Rates and Times: The rate and order of reagent addition can affect local concentrations and reaction pathways. Develop a standardized, timed protocol for adding each reagent.

Q4: How do I systematically optimize solvent and temperature to improve my d.r.?

A4: A systematic approach is essential. A Design of Experiments (DoE) approach can be powerful, but a simpler one-factor-at-a-time (OFAT) method is often sufficient for initial optimization.

Optimization Workflow

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Data Summary: Impact of Reaction Parameters

The following table summarizes hypothetical (but realistic) optimization data for an aldol addition reaction.

| Entry | Solvent | Additive (1.1 eq) | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | THF | None | 25 | 1.5 : 1 |

| 2 | THF | None | -78 | 5 : 1 |

| 3 | Toluene | None | -78 | 12 : 1 |

| 4 | CH₂Cl₂ | None | -78 | 9 : 1 |

| 5 | Toluene | LiBr | -78 | 1 : 15 (Selectivity Reversed) |

| 6 | Toluene | ZnCl₂ | -78 | >20 : 1 |

This data illustrates that lowering temperature (Entry 2 vs 1) and switching to a non-coordinating solvent (Entry 3 vs 2) can significantly improve selectivity. Furthermore, additives can enhance (Entry 6) or even reverse the selectivity (Entry 5).[2][3][6]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Addition

This protocol provides a starting point for the addition of a lithium enolate to an aldehyde, using 2-Amino-1-cyclohexylethan-1-ol as a precursor to a chiral ligand/base.

Materials:

-

Anhydrous THF

-

Diisopropylamine (freshly distilled)

-

n-Butyllithium (titrated solution in hexanes)

-

(1R,2S)-2-Amino-1-cyclohexylethan-1-ol

-

Ketone (e.g., Acetone)

-

Aldehyde (e.g., Benzaldehyde)

-

Anhydrous reaction vessel with inert gas inlet

Procedure:

-

Inert Atmosphere: Flame-dry the reaction vessel under vacuum and backfill with Argon. Maintain a positive pressure of Argon throughout the reaction.

-

Base Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).[6]

-

Cooling: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add the ketone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

References

-

Mear, S. J., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

-

Mear, S. J., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. National Institutes of Health. [Link]

-

Yin, G., et al. (2018). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PMC. [Link]

-

Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology. [Link]

-

Gawroński, J., et al. (2018). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules. [Link]

-

Company, A., et al. (2013). Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. Organic & Biomolecular Chemistry. [Link]

-

Kaliya, M. L., & Miller, J. B. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. PubMed. [Link]

-

Mear, S. J., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

-

Gawroński, J., et al. (2018). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. [Link]

-

PubChem. (n.d.). 2-Amino-1-cyclohexylethan-1-ol. National Center for Biotechnology Information. [Link]

-

Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. Angewandte Chemie. [Link]

-

Kano, T., et al. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science. [Link]

-

Fagnano, O., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

-

Houk, K. N., & Cheong, P. H.-Y. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]

-

Nadkarni, D., et al. (2003). Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. The Journal of Organic Chemistry. [Link]

-

Reichardt, C. (2012). Role of the Solvent in Chemical Reactions: Second Edition. ResearchGate. [Link]

Sources

- 1. Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 2-Amino-1-cyclohexylethan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-1-cyclohexylethan-1-ol. It is designed to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Amino-1-cyclohexylethan-1-ol product?

A1: The impurity profile of your product is intrinsically linked to its synthetic route. A common pathway to vicinal amino alcohols is the reduction of an α-amino ketone or a related precursor. Potential impurities include:

-

Unreacted Starting Materials: Residual α-amino ketone or its precursors.

-

Reducing Agent Byproducts: Salts and complexes derived from reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1][2].

-

Diastereomers: If your synthesis is not stereospecific, you may have a mixture of diastereomers which can be challenging to separate.

-

Side-Reaction Products: Over-reduction products or byproducts from side reactions involving the solvent or moisture[3].

Q2: My crude product is an oil/waxy solid. Which purification technique should I try first?

A2: For a non-crystalline crude product, column chromatography is generally the most effective initial purification method. It allows for the separation of components with different polarities. Given that 2-Amino-1-cyclohexylethan-1-ol is a polar molecule containing both an amine and a hydroxyl group, you will likely need a polar stationary phase like silica gel or alumina, and a moderately polar mobile phase.

Q3: Can I purify 2-Amino-1-cyclohexylethan-1-ol by distillation?

A3: Distillation can be a viable method, particularly for removing non-volatile impurities. However, amino alcohols can be prone to decomposition at high temperatures. Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation[4][5]. It's crucial to ensure your system is free of leaks to maintain a stable, low pressure.

Q4: How can I separate the enantiomers of 2-Amino-1-cyclohexylethan-1-ol?

A4: Chiral resolution is a critical step if you require a single enantiomer. Common strategies include:

-

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization[6][7].

-

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in HPLC can effectively separate enantiomers[8][9][10][11]. This method is often used for both analytical and preparative scale separations.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Core Principle: A suitable solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Handling of 2-Amino-1-cyclohexylethan-1-ol

[1]

Product Class:

Executive Technical Summary

2-Amino-1-cyclohexylethan-1-ol is a bifunctional

-

Atmospheric Carbonylation: Rapid reaction with

to form carbamates (often mistaken for bulk degradation).[1] -

Hygroscopic Deliquescence: Strong affinity for atmospheric moisture, leading to phase changes (solid to oil).[1]

-

Oxidative Discoloration: Slow formation of N-oxides or Schiff bases, resulting in yellowing.[1]

This guide provides the causality, diagnosis, and remediation for these specific issues.

Critical Stability Mechanisms

Understanding the mechanism is the first step to troubleshooting. The following diagram illustrates the primary degradation pathway when the compound is exposed to air.

Figure 1: Primary instability pathways.[1] Note that carbamate formation is often reversible, whereas oxidation is typically irreversible.[1]

Troubleshooting Guide: Diagnosis & Remediation

Use this matrix to identify the specific issue based on visual or analytical observations.

Scenario A: Physical State Change (Solid Liquid/Goo)

| Observation | Root Cause | Technical Explanation | Remediation Protocol |

| Sample became a viscous oil or sticky gum. | Hygroscopicity | The amine and alcohol groups form strong hydrogen bonds with water vapor.[1] This lowers the melting point (freezing point depression), causing the solid to deliquesce. | Lyophilization: Dissolve in dry |

| Melting point is 10-20°C lower than reported. | Water Impurity | Water acts as a potent impurity, depressing the crystal lattice energy.[1] | Dry sample in a vacuum desiccator over |

Scenario B: Appearance of Solids/Precipitates

| Observation | Root Cause | Technical Explanation | Remediation Protocol |

| White crust on the surface of the material. | Carbonylation (Carbamate) | Primary amines react with atmospheric | Acid Wash (If applicable): Dissolve in dilute acid (converts carbamate to |

| Insoluble white solid in organic solvent. | Carbonate Salt | The carbamate species is often less soluble in non-polar solvents (DCM/Ether) than the free base. | Filter the solid.[1] If the filtrate contains your product, the solid is likely the carbamate artifact. |

Scenario C: Discoloration

| Observation | Root Cause | Technical Explanation | Remediation Protocol |

| Color changes to pale yellow or brown. | Oxidation | Slow oxidation of the amine to N-oxides or trace formation of conjugated imines (Schiff bases) from impurities.[1] | Recrystallization: Use a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to leave polar oxidized impurities in the mother liquor.Prevention: Store under Argon/Nitrogen. |

Analytical Artifacts (False Positives)

Researchers often misinterpret stability data due to artifacts during analysis.[1]

GC-MS / GC-FID Issues

-

The "Ghost" Peak: You may see a peak for the corresponding oxazolidinone or cyclic urethane.

-

Cause: In the hot injector port (

), the carbamate (formed from air exposure) cyclizes intramolecularly with the hydroxyl group. -

Solution: Derivatize the sample (e.g., with BSTFA) before injection to block the amine and alcohol groups, preventing thermal cyclization.

-

NMR Interpretation

Storage & Handling Protocols

To maintain

Figure 2: Recommended storage workflow to prevent degradation.

Protocol: Re-purification of Carbonated Material

If your material has absorbed

-

Dissolution: Dissolve the crude material in

-

Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.[1]

-

Basification: Cool the aqueous layer to

. Slowly add -

Extraction: Extract 3x with DCM or Ethyl Acetate.

-

Drying: Dry organic layer over anhydrous

(Sodium Sulfate).[1] -

Concentration: Evaporate solvent under reduced pressure. Flush the flask with Argon immediately upon breaking vacuum.

FAQ: Frequently Asked Questions

Q: Can I store this compound in a plastic tube (Eppendorf/Falcon)? A: No. Amine vapors can permeate certain plastics over time, and plastics are permeable to moisture/oxygen.[1] Always use glass vials with phenolic caps and Teflon (PTFE) liners.[1]

Q: Is the yellow color a sign of total decomposition?

A: Rarely. Amines are notorious for "yellowing" even with

Q: Why does the Material Safety Data Sheet (MSDS) say "Corrosive"?

A: As a primary amine, it is basic (

References

-

Reactivity of Amino Alcohols with CO2

-

Oxidation of Amines

-

Handling of Hygroscopic Amines

(Note: Specific stability papers for CAS 434-35-5 are rare in public domain; the above references validate the chemical behavior of the

Technical Support Center: Overcoming Reactivity Barriers of 2-Amino-1-cyclohexylethan-1-ol

This technical guide addresses the specific reactivity challenges associated with 2-Amino-1-cyclohexylethan-1-ol . Due to the synergistic effects of steric bulk (cyclohexyl group) and electronic locking (intramolecular hydrogen bonding), this substrate often fails in standard protocols designed for linear amino alcohols.

Status: Operational Subject: Troubleshooting Low Nucleophilicity & Chemoselectivity Target Molecule: 2-Amino-1-cyclohexylethan-1-ol (CAS: 4356-53-8 / HCl Salt: 5979-91-9)

🔬 Core Analysis: Why is this molecule "stubborn"?

Before troubleshooting, you must understand the Mechanistic Lock preventing your reaction. This molecule is not just "hindered"; it is internally deactivated.

-

The Steric Shield: The cyclohexyl ring at the

position creates a significant cone of steric hindrance, shielding the adjacent hydroxyl group and, to a lesser extent, the amine. -

The H-Bond Lock: In non-polar or weakly polar solvents (DCM, Toluene), the amine and alcohol form a stable 5-membered intramolecular hydrogen bond (IMHB). This ties up the nitrogen lone pair, drastically reducing its nucleophilicity (

-reactivity) and increasing the

Visualization: The Reactivity Barrier

Caption: The synergistic effect of intramolecular hydrogen bonding and steric bulk creates a high activation energy barrier for standard nucleophilic attacks.

🛠 Module 1: N-Functionalization (Alkylation & Amidation)[1]

User Complaint: "I tried reacting with benzyl bromide in DCM/TEA, but I mostly got starting material or over-alkylated mixtures."

Troubleshooting Protocol

Standard

Q: How do I selectively mono-alkylate the amine?

A: Switch to Reductive Amination or "Solvent-Assisted"

Method A: Reductive Amination (Recommended)

This bypasses the steric penalty of the

-

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE). Why? Protic/Polar solvents break the internal H-bond.

-

Reagents: Aldehyde (1.0 eq) +

(1.5 eq). -

Additive: Acetic Acid (1-2 eq). Crucial: The acid protonates the intermediate imine, accelerating reduction.

Method B: "Solvent-Assisted" Alkylation

If you must use an alkyl halide:

-

Solvent: DMF or DMSO.[1] Mechanism: These high-dielectric solvents disrupt the intramolecular H-bond, freeing the

lone pair. -

Base: Cesium Carbonate (

). Why? The "Cesium Effect" improves solubility and reactivity of the amine anion.

Comparison of N-Activation Strategies

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |

| Solvent | DCM, THF | DMSO, DMF, or MeOH |

| Base | TEA, DIPEA | |

| Temp | RT | 60°C - 80°C |

| Mechanism | Competes with H-bond | Breaks H-bond first |

🛠 Module 2: O-Functionalization (Acylation/Esterification)

User Complaint: "I want to make the ester, but the amine keeps reacting (chemoselectivity issues) or nothing happens."

Troubleshooting Protocol

The amine is naturally more nucleophilic than the alcohol. To get exclusive

Q: How do I acylate the Oxygen without touching the Nitrogen? A: The "Acid-Switch" Method (TFA/Acyl Chloride).

Standard basic conditions (Pyridine/DMAP) will always favor

Protocol: Selective O-Acylation

-

Dissolution: Dissolve amino alcohol in Trifluoroacetic Acid (TFA) or neat Formic Acid .

-

Mechanism:[1] This instantly protonates the amine (

), rendering it non-nucleophilic.

-

-

Reagent: Add the Acyl Chloride (e.g., Benzoyl Chloride) directly to the acidic solution.

-

Reaction: Stir at RT or mild heat (40°C).

-

Note: The hydroxyl group remains active (though sluggish). The highly reactive acyl chloride overcomes the steric bulk of the cyclohexyl group.

-

-

Workup: Quench with ice water. The product is the

-acyl ammonium salt. Neutralize carefully with

Reference Grounding: This "acidic acylation" strategy is well-documented for serine/threonine derivatives and applies perfectly here. (See Beilstein J. Org. Chem. 2015, 11, 466–474).

🛠 Module 3: Cyclization to Oxazolines

User Complaint: "I'm trying to close the ring to form the cyclohexyl-oxazoline, but I can't get water to leave."

Troubleshooting Protocol

The formation of the oxazoline ring is thermodynamically favorable but kinetically hindered by the cyclohexyl group preventing the necessary orbital overlap (Baldwin's rules compliance).

Q: What is the best reagent for cyclization? A: Burgess Reagent or DAST (Diethylaminosulfur trifluoride).

Thermal dehydration is insufficient. You need a reagent that activates the oxygen into a "super-leaving group."

Workflow: Oxazoline Synthesis

Caption: Decision tree for cyclizing hindered amino alcohols. Path A is preferred for small-scale purity; Path B is cost-effective for scale.

🛠 Module 4: Purification & Handling FAQs

Q: My compound streaks on silica gel. How do I purify it? A: Amino alcohols are amphiphilic and basic. They interact strongly with acidic silanols on silica.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.

-

Eluent: Use DCM:MeOH:NH4OH (90:10:1). The ammonia competes for the silanol sites, allowing your amine to elute cleanly.

Q: It's an oil that won't crystallize. How do I get a solid? A: The cyclohexyl group adds lipophilicity, preventing lattice formation.

-

Fix: Convert it to the Oxalate or Fumarate salt. Dissolve the oil in minimal Ethanol and add 1 eq of Oxalic acid. These salts crystallize much better than HCl salts for cyclohexyl derivatives.

References

-

Intramolecular Hydrogen Bonding in Amino Alcohols

-

Chemoselective O-Acylation (Acidic Method)

-

N-Alkylation Strategies (Borrowing Hydrogen)

-

Nucleophilicity Trends & Steric Hindrance

Sources

Technical Support Center: Stereochemical Integrity of 2-Amino-1-cyclohexylethan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-1-cyclohexylethan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic endeavors. Loss of enantiomeric excess can be a significant challenge, and this resource is designed to provide you with the foundational knowledge and practical solutions to prevent racemization and ensure the success of your stereoselective reactions.

Understanding the Challenge: The Stereochemical Stability of 2-Amino-1-cyclohexylethan-1-ol

2-Amino-1-cyclohexylethan-1-ol is a widely used chiral auxiliary and a precursor for various chiral ligands and catalysts. Its efficacy in asymmetric synthesis is entirely dependent on its enantiomeric purity. Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, nullifies its purpose in a chiral synthesis. The primary chiral center of concern in 2-Amino-1-cyclohexylethan-1-ol is the carbon atom bearing the hydroxyl group (C1). While the stereocenter at the amino-bearing carbon (C2) can also be susceptible to epimerization, the C1 position is often more vulnerable under certain reaction conditions.

The bulky cyclohexyl group generally provides good steric hindrance, which can disfavor the formation of planar intermediates required for racemization. However, under certain conditions, particularly those involving harsh temperatures or pH, the stereochemical integrity can be compromised.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns regarding the use of 2-Amino-1-cyclohexylethan-1-ol in chemical synthesis.

Q1: What are the primary mechanisms that can lead to the racemization of 2-Amino-1-cyclohexylethan-1-ol?

A1: Racemization at the hydroxyl-bearing carbon (C1) can occur through a few potential pathways, often facilitated by reaction conditions:

-

Retro-Aldol Type Reaction: Under strongly basic conditions, deprotonation of the hydroxyl group followed by a retro-aldol-like fragmentation can lead to the formation of a cyclohexanecarboxaldehyde and an amino-methyl anion equivalent. Re-formation of the C-C bond can then occur without stereocontrol, leading to a racemic mixture.

-

Oxidation-Reduction Sequence: If oxidizing agents are present, even catalytically, the secondary alcohol can be oxidized to a ketone. Subsequent reduction of this achiral ketone will typically yield a racemic mixture of the alcohol.[1]

-

Acid-Catalyzed Dehydration-Rehydration: Under strong acidic conditions and high temperatures, protonation of the hydroxyl group can lead to elimination of water to form an enamine or an iminium ion intermediate. Subsequent rehydration is often not stereospecific, resulting in racemization.

Q2: I am observing a loss of enantiomeric excess (% ee) in my product when using a 2-Amino-1-cyclohexylethan-1-ol derived catalyst. Could the catalyst itself be racemizing?

A2: Yes, it is possible, although the conditions of your reaction are critical. If your reaction involves high temperatures, or strongly acidic or basic conditions, the chiral ligand derived from 2-Amino-1-cyclohexylethan-1-ol may be undergoing partial racemization. It is crucial to assess the stability of your catalyst under the reaction conditions in a control experiment.

Q3: How can I protect the stereocenters of 2-Amino-1-cyclohexylethan-1-ol during a reaction?

A3: Protecting groups are a key strategy to prevent racemization.[2]

-

Protecting the Amine: The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This prevents the amine from acting as a base or nucleophile and can influence the acidity of the adjacent C-H bond.

-

Protecting the Alcohol: The hydroxyl group can be protected as an ether (e.g., silyl ether like TBDMS, or a benzyl ether) or an ester. Protecting the alcohol is particularly important if the reaction conditions are oxidizing or strongly acidic.

The choice of protecting group will depend on the specific reaction conditions you plan to employ. An orthogonal protecting group strategy allows for the selective removal of one group without affecting the other.

Q4: What is the effect of temperature on the stereochemical stability of 2-Amino-1-cyclohexylethan-1-ol?

A4: Higher temperatures generally accelerate the rate of racemization.[3] The increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, for instance, by promoting retro-aldol reactions or other decomposition pathways that lead to achiral intermediates. It is always advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Loss of Enantiomeric Excess

This section provides a structured approach to troubleshooting when you observe an unexpected drop in enantiomeric excess (% ee) in your products.

Initial Assessment: Where is the Chirality Being Lost?

The first step is to pinpoint the source of racemization. It could be the starting material, the chiral auxiliary/ligand itself during the reaction, or the final product during workup and purification.

Figure 1. Initial troubleshooting workflow for loss of enantiomeric excess.

Step 1: Verify the Enantiomeric Purity of Your Starting Material

Before troubleshooting your reaction, it is essential to confirm the enantiomeric purity of the 2-Amino-1-cyclohexylethan-1-ol you are using.

Protocol: Chiral HPLC Analysis of 2-Amino-1-cyclohexylethan-1-ol

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides are often effective for separating amino alcohol enantiomers.[4]

-

Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or heptane with a more polar alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be necessary to improve peak shape.

-

Sample Preparation: Dissolve a small amount of your 2-Amino-1-cyclohexylethan-1-ol in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and compare the resulting chromatogram to that of a known racemic or enantiomerically pure standard.

If the starting material shows low % ee:

-

Source a new batch from a reliable supplier.

-

Consider recrystallization or other purification techniques if applicable.

Step 2: Assess Your Reaction Conditions

If your starting material is enantiomerically pure, the reaction conditions are the next area to investigate.

| Potential Cause | Troubleshooting Action | Rationale |

| High Temperature | Run the reaction at a lower temperature, even if it requires a longer reaction time. | Reduces the likelihood of overcoming the activation energy for racemization pathways.[3] |

| Strongly Basic Conditions | Use a milder, non-nucleophilic base. Consider using a hindered base. If possible, use a base that is consumed in the reaction rather than one that is present in large excess. | Strong bases can promote retro-aldol type reactions or deprotonation at the chiral center. |

| Strongly Acidic Conditions | Use the minimum amount of acid catalyst required. Opt for a weaker acid if the reaction allows. | Strong acids can catalyze dehydration-rehydration sequences that lead to racemization. |

| Presence of Oxidants/Reductants | Ensure your reagents and solvents are free from oxidizing or reducing impurities. | Trace impurities can lead to an oxidation-reduction cycle that racemizes the chiral alcohol.[1] |

Step 3: Evaluate Workup and Purification Procedures

The stereochemical integrity of your product can also be compromised after the reaction is complete.

Protocol: Post-Reaction Stability Test

-

After your reaction is complete, take a small aliquot of the crude reaction mixture and determine its % ee.

-

Proceed with your standard workup and purification (e.g., extraction, chromatography).

-

Determine the % ee of the purified product.

A significant drop in % ee between the crude and purified product indicates a problem with your workup or purification.

| Potential Cause | Troubleshooting Action | Rationale |

| Acidic/Basic Quench or Extraction | Use a neutral quench (e.g., saturated ammonium chloride or water) if possible. Ensure pH is kept as close to neutral as possible during extractions. | Exposing the product to harsh pH, even for a short time, can cause racemization. |

| Silica Gel Chromatography | Silica gel is acidic and can cause degradation or racemization of sensitive compounds. Consider neutralizing the silica gel with triethylamine, or use an alternative stationary phase like alumina (basic or neutral). | Minimizes contact time with acidic surfaces. |

| High Temperatures during Solvent Removal | Remove solvent under reduced pressure at low temperatures (rotoevaporation with a cool water bath). | Avoids thermal degradation or racemization. |

Step 4: Test Product Stability

If you have confirmed that your starting material, reaction conditions, and workup are not the cause of racemization, the final product itself may be unstable under storage conditions.

Protocol: Product Stability Study

-

Dissolve your purified product in the solvent you typically store it in.

-

Divide the solution into several vials.

-

Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

-

Analyze the % ee of each sample at regular intervals.

This will help you determine the optimal storage conditions for your compound.

Advanced Strategies for Preventing Racemization

If you are still facing challenges with racemization, consider these more advanced strategies.

Use of Protecting Groups

As mentioned in the FAQs, protecting the amine and/or alcohol functionalities is a robust way to prevent racemization.

Figure 2. Workflow for using protecting groups to prevent racemization.

In Situ Catalyst Formation

In cases where a catalyst is formed from 2-Amino-1-cyclohexylethan-1-ol, consider forming the active catalyst in situ at a low temperature just before adding your reactants. This minimizes the time the chiral ligand is exposed to potentially harsh conditions before it is incorporated into the more stable catalyst complex.

By systematically applying these troubleshooting steps and considering the underlying chemical principles, you can effectively diagnose and prevent the racemization of 2-Amino-1-cyclohexylethan-1-ol in your reactions, leading to more reliable and successful asymmetric syntheses.

References

- Birman, V. B. (2021). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule.

- Claus, J. E. (2014). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter, 29(4).

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.

- Denmark, S. E., & Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign.

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials (pp. 3-8). Wiley-VCH.

- List, B. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Journal of the American Chemical Society, 124(24), 6926–6927.

- MacMillan, D. W. C. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Pereira, C. F., et al. (2021). Impact of temperature during beer storage on beer chemical profile. Food Chemistry, 359, 129881.

-

Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Catalyst deactivation in 2-Amino-1-cyclohexylethan-1-ol mediated reactions

Technical Support Center: Amino-Alcohol Ligand Stability & Performance Subject: Troubleshooting 2-Amino-1-cyclohexylethan-1-ol Mediated Asymmetric Catalysis

Welcome to the Advanced Catalysis Support Portal

Your Ticket: Catalyst Deactivation in 2-Amino-1-cyclohexylethan-1-ol Systems. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

You are likely employing 2-Amino-1-cyclohexylethan-1-ol (CAS: 57230-08-7) as a chiral ligand for the enantioselective addition of organozinc reagents (e.g.,

Below is your customized troubleshooting architecture.

Part 1: Diagnostic Triage (The "Why is it failing?" Logic)

Before altering your chemistry, determine if your failure mode is Kinetic (reaction stops/slows) or Stereochemical (low ee).

Figure 1: Diagnostic decision tree for amino-alcohol catalyst failure. Follow the path corresponding to your primary symptom.